molecular formula C20H19N5OS B2758877 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE CAS No. 1358481-61-4

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B2758877
CAS No.: 1358481-61-4
M. Wt: 377.47
InChI Key: RFWYUECTURWBKJ-UHFFFAOYSA-N
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Description

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Mechanism of Action

Target of Action

The primary target of this compound is DNA . More specifically, it acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs of DNA. This can disrupt the DNA’s normal functioning and lead to various effects, such as inhibiting replication or transcription, which can have potent anti-cancer effects .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can cause the DNA to unwind or distort, disrupting normal DNA processes such as replication and transcription .

Biochemical Pathways

Given its mode of action as a dna intercalator, it likely affects pathways involved in dna replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s potential bioavailability and other pharmacokinetic properties .

Result of Action

The compound’s action as a DNA intercalator can lead to the inhibition of DNA replication and transcription . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells . As a result, the compound has demonstrated anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted quinoxalines .

Scientific Research Applications

Properties

IUPAC Name

2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-14-23-24-19-20(22-16-9-5-6-10-17(16)25(14)19)27-13-18(26)21-12-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWYUECTURWBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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